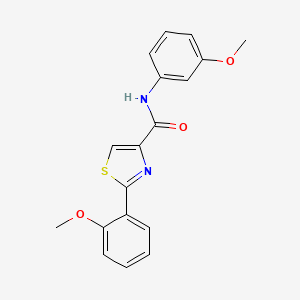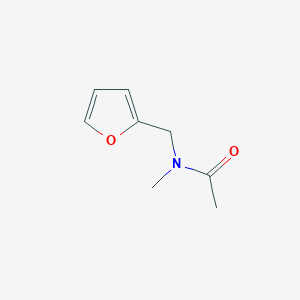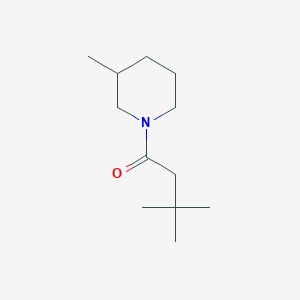
2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide, also known as MTB, is a chemical compound that has been extensively studied for its potential use in medicinal applications. MTB is a thiazole-based compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections.
作用機序
The mechanism of action of 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has also been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has been shown to have antibacterial effects by disrupting bacterial cell membranes.
実験室実験の利点と制限
2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are a number of future directions for research on 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide. One area of research is to further understand its mechanism of action, which could lead to the development of more effective treatments for cancer and bacterial infections. Additionally, research could focus on optimizing the use of 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide in lab experiments, such as determining the optimal dosage and conditions for its use. Finally, research could focus on the development of new derivatives of 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide that have improved properties, such as increased potency or reduced toxicity.
合成法
2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-bromoanisole with 3-methoxybenzylamine to form an intermediate, which is then reacted with thioamide to produce 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide. Another method involves the reaction of 3-methoxybenzylamine with 2-bromo-4-methoxyphenylthiocyanate to form an intermediate, which is then reacted with thioamide to produce 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide.
科学的研究の応用
2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential use in medicinal applications. It has been shown to have anti-inflammatory, anti-cancer, and antibacterial properties. 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of bacterial infections, including tuberculosis.
特性
IUPAC Name |
2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-13-7-5-6-12(10-13)19-17(21)15-11-24-18(20-15)14-8-3-4-9-16(14)23-2/h3-11H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFHFRCKFPGEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-[2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]piperazine](/img/structure/B7560842.png)
![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)
![5-(4-methylphenyl)-2-[(4-methylpiperidino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7560856.png)
![5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B7560859.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7560867.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(1-phenylpyrazol-4-yl)ethanamine](/img/structure/B7560870.png)

![1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)

![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)
![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)

![3-Methylbenzyl [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] ether](/img/structure/B7560932.png)
![1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7560947.png)